4-(2-hydroxyethoxy)retinoic acid 4-(2-hydroxyethoxy)retinoic acid
Brand Name: Vulcanchem
CAS No.: 133697-07-1
VCID: VC0238096
InChI: InChI=1S/C22H32O4/c1-16(7-6-8-17(2)15-21(24)25)9-10-19-18(3)20(26-14-13-23)11-12-22(19,4)5/h6-10,15,20,23H,11-14H2,1-5H3,(H,24,25)/b8-6+,10-9+,16-7+,17-15+
SMILES: CC1=C(C(CCC1OCCO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Molecular Formula: C10H10N2
Molecular Weight: 360.5 g/mol

4-(2-hydroxyethoxy)retinoic acid

CAS No.: 133697-07-1

Main Products

VCID: VC0238096

Molecular Formula: C10H10N2

Molecular Weight: 360.5 g/mol

4-(2-hydroxyethoxy)retinoic acid - 133697-07-1

CAS No. 133697-07-1
Product Name 4-(2-hydroxyethoxy)retinoic acid
Molecular Formula C10H10N2
Molecular Weight 360.5 g/mol
IUPAC Name (2E,4E,6E,8E)-9-[3-(2-hydroxyethoxy)-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Standard InChI InChI=1S/C22H32O4/c1-16(7-6-8-17(2)15-21(24)25)9-10-19-18(3)20(26-14-13-23)11-12-22(19,4)5/h6-10,15,20,23H,11-14H2,1-5H3,(H,24,25)/b8-6+,10-9+,16-7+,17-15+
Standard InChIKey KGUPBZFUFPBYHY-JZBYXWTFSA-N
Isomeric SMILES CC1=C(C(CCC1OCCO)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
SMILES CC1=C(C(CCC1OCCO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Canonical SMILES CC1=C(C(CCC1OCCO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Synonyms (all-E)-3,7-dimethyl-9-(3-(2-hydroxyethoxy)-2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid
4-(2-hydroxyethoxy)retinoic acid
HEORA
PubChem Compound 20839151
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator